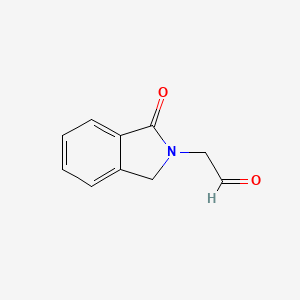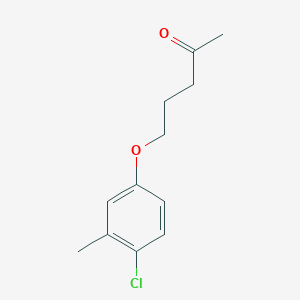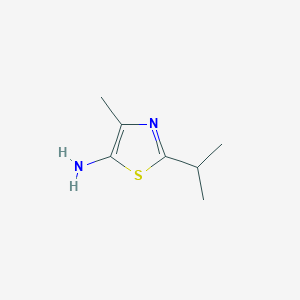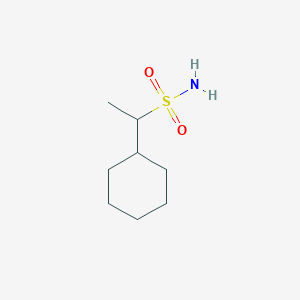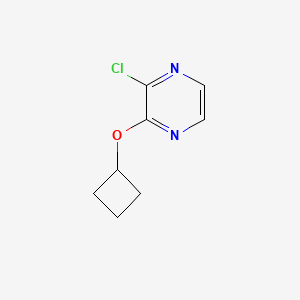![molecular formula C10H16N2O2 B1428111 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole CAS No. 1248491-43-1](/img/structure/B1428111.png)
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Descripción general
Descripción
“3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole” is a chemical compound with the molecular formula C10H16N2O2 . Its molecular weight is 196.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom) with two methyl groups (CH3) at the 3 and 5 positions, and a pyrrolidin-3-yloxy)methyl group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound’s boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Dimethyl Sulfomycinamate : The compound has been utilized in the synthesis of dimethyl sulfomycinamate, a product derived from the thiopeptide antibiotic sulfomycin I. This synthesis involves a Bohlmann-Rahtz heteroannulation, highlighting its role in creating complex molecular structures (Bagley et al., 2003).
Creation of Functional Derivatives : In the field of organic chemistry, this compound has been used in the synthesis of various functional derivatives, particularly in the formation of compounds with potential applications in medicinal chemistry (Prokopenko et al., 2010).
Applications in Developing Novel Compounds
Development of Azo Dyes : Research has explored the use of this compound in synthesizing azo dyes with potential antimicrobial and antimycobacterial activities. Such dyes also demonstrated significant DNA cleavage efficiency, indicating its potential in the development of new biological agents (Ravi et al., 2020).
Formation of Oxazoles and Pyrroles : The compound has been implicated in the formation of oxazole and pyrrole derivatives, as seen in reactions catalyzed by Rh2(OAc)4. These reactions suggest its utility in synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Fukushima & Ibata, 1995).
Contributions to Heterocyclic Chemistry
Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds. These compounds have diverse applications, ranging from materials science to drug development (Potkin et al., 2009).
Investigating Cycloaddition Reactions : Research involving this compound has also contributed to understanding the cycloaddition reactions of heterocycles like furans and oxazoles, providing insights into the chemical behavior of these important classes of compounds (Saito et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
3,5-dimethyl-4-(pyrrolidin-3-yloxymethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-12-7)6-13-9-3-4-11-5-9/h9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZSHUNASWVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
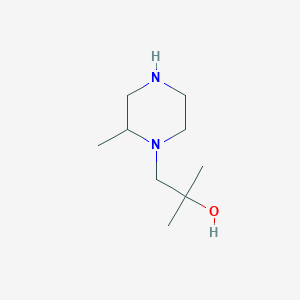
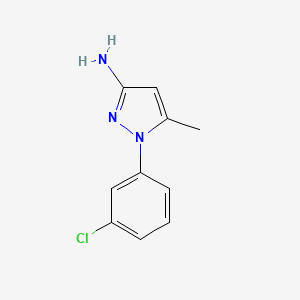
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)
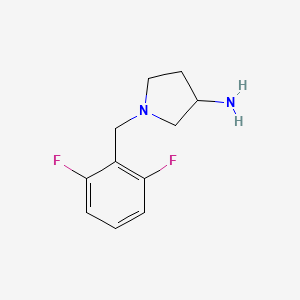
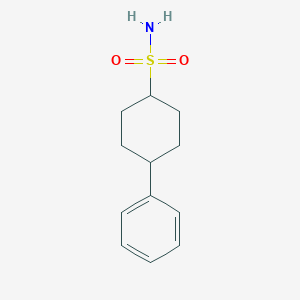
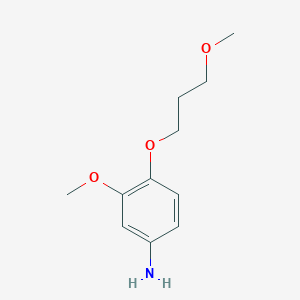
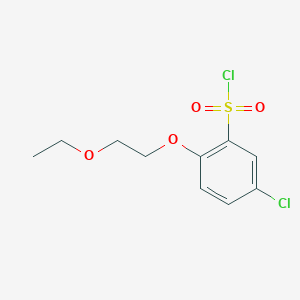
![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)
